Cyclobutane-1,1-diamine
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Overview
Description
Cyclobutane-1,1-diamine is an organic compound characterized by a cyclobutane ring with two amine groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1-diamine can be synthesized through several methods. One common approach involves the hydrogenation of cyclobutene in the presence of a nickel catalyst . Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals . Additionally, cyclobutane rings can be constructed using classical malonate alkylation chemistry .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclobutane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert this compound into cyclobutane derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include cyclobutane derivatives with different functional groups, such as amides, nitriles, and substituted amines .
Scientific Research Applications
Cyclobutane-1,1-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of cyclobutane-1,1-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules, influencing various biochemical pathways. The compound’s sterically constrained structure allows it to fit into specific binding sites, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
- Cyclobutane-1,3-diamine
- 6-amino-3-azaspiro[3.3]heptane
- 3,6-diaminospiro[3.3]heptane
Comparison: Cyclobutane-1,1-diamine is unique due to the positioning of its amine groups on the same carbon atom, which imparts distinct steric and electronic properties. This configuration differentiates it from other cyclobutane diamines, such as cyclobutane-1,3-diamine, where the amine groups are positioned on different carbon atoms . The unique structure of this compound makes it particularly useful in applications requiring specific spatial arrangements and reactivity patterns.
Properties
CAS No. |
185670-91-1 |
---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
cyclobutane-1,1-diamine |
InChI |
InChI=1S/C4H10N2/c5-4(6)2-1-3-4/h1-3,5-6H2 |
InChI Key |
XRLHAJCIEMOBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(N)N |
Origin of Product |
United States |
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